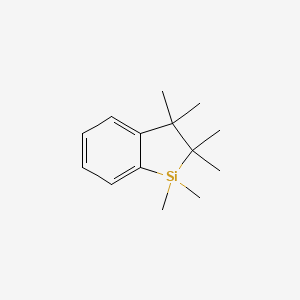
1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole is a silicon-containing organic compound It is characterized by its unique structure, which includes a benzosilole core with six methyl groups attached to the silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole typically involves the reaction of a suitable benzosilole precursor with methylating agents. One common method is the reaction of benzosilole with trimethylaluminum in the presence of a catalyst. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Scientific Research Applications
1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other silicon-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The pathways involved often include the formation of intermediate species that facilitate the desired transformations.
Comparison with Similar Compounds
Similar Compounds
1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-inden-5-yl: This compound has a similar structure but lacks the silicon atom, leading to different chemical properties.
1,1,1,3,3,3-Hexamethyldisilazane: Another silicon-containing compound, but with different functional groups and reactivity.
Uniqueness
1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole is unique due to its benzosilole core and the presence of six methyl groups attached to the silicon atom. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
88296-52-0 |
|---|---|
Molecular Formula |
C14H22Si |
Molecular Weight |
218.41 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexamethyl-1-benzosilole |
InChI |
InChI=1S/C14H22Si/c1-13(2)11-9-7-8-10-12(11)15(5,6)14(13,3)4/h7-10H,1-6H3 |
InChI Key |
YXKOOGPMNCUWRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2[Si](C1(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B14387098.png)
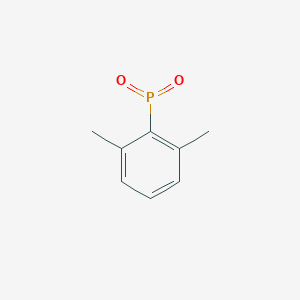
![5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid](/img/structure/B14387114.png)

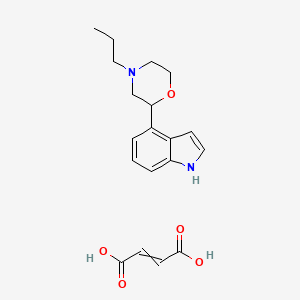
![8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14387139.png)


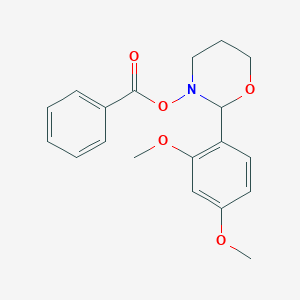
![4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14387160.png)
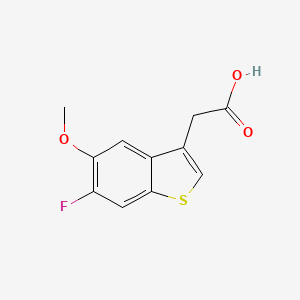
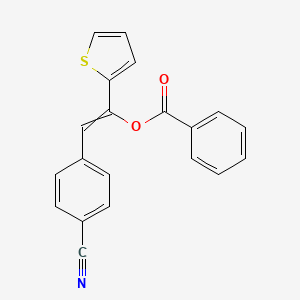
![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)

